6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
- Its chemical structure consists of a furo[2,3-d]pyrimidine core with a carboxylic acid group and a methyl group attached at specific positions.
- The compound’s aromatic nature arises from the indole-like furo[2,3-d]pyrimidine ring system.
- While it may not be a widely recognized compound, its unique structure makes it intriguing for further exploration.
6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid: is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Potential molecular targets could include specific enzymes or receptors.
- Pathways involved might relate to cellular signaling or metabolic processes.
Comparison with Similar Compounds
- While this compound is relatively unique, we can compare it to other furo[2,3-d]pyrimidines or indole derivatives.
- Similar compounds include lysergic acid diethylamide (LSD) and other alkaloids.
- Highlight its distinct features, such as the attached methylbenzyl group.
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methyl]-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-5-11(6-4-9)7-18-8-17-14-13(15(18)19)12(16(20)21)10(2)22-14/h3-6,8H,7H2,1-2H3,(H,20,21) |
InChI Key |
CMSLERKSMIGPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(O3)C)C(=O)O |
Origin of Product |
United States |
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